3(2H)-Pyridazinethione, 6-mercapto-

Description

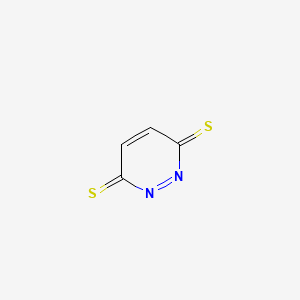

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H2N2S2 |

|---|---|

Molecular Weight |

142.2 g/mol |

IUPAC Name |

pyridazine-3,6-dithione |

InChI |

InChI=1S/C4H2N2S2/c7-3-1-2-4(8)6-5-3/h1-2H |

InChI Key |

NUSKYIUFKXODPA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=S)N=NC1=S |

Origin of Product |

United States |

Synthetic Methodologies for 3 2h Pyridazinethione, 6 Mercapto and Its Derivatives

General Synthetic Strategies for Pyridazinethione Scaffolds

A primary and effective method for generating pyridazinethione scaffolds involves the conversion of their corresponding pyridazinone precursors. This transformation hinges on the replacement of a carbonyl oxygen atom with a sulfur atom, a process known as thionation.

Transformation of Pyridazinone Precursors to Thione Analogues (e.g., via Phosphorus Pentasulphide or Thiourea)

The thionation of pyridazinones is a cornerstone of pyridazinethione synthesis. A variety of reagents can accomplish this, with phosphorus-based reagents being particularly common.

Phosphorus Pentasulfide (P₄S₁₀): This is a widely used and powerful thionating agent for converting carbonyl compounds, including amides and lactams found in pyridazinone systems, into their thiocarbonyl counterparts. The reaction typically involves heating the pyridazinone substrate with P₄S₁₀ in an inert high-boiling solvent such as pyridine (B92270) or xylene. The reactivity of P₄S₁₀ can be enhanced, and reaction conditions can be made milder, by using it in combination with other reagents. For instance, the combination of P₄S₁₀ and hexamethyldisiloxane (B120664) (HMDO), known as Curphey's reagent, is an efficient system for converting lactams to thionolactams. This method offers the advantage that byproducts are often removable by simple hydrolytic workup or filtration, which can be more straightforward than the chromatographic purification required for other reagents like Lawesson's Reagent.

Thiourea (B124793): While phosphorus-based reagents are highly effective, thiourea represents an alternative method for introducing sulfur. In the synthesis of related heterocyclic compounds like 6-mercaptopurine (B1684380), precursors such as 6-chloropurine (B14466) have been successfully reacted with thiourea to install the mercapto group. This type of nucleophilic substitution, where thiourea acts as a source of sulfur, can be applied to suitable pyridazine (B1198779) precursors, such as those bearing a leaving group at the desired position.

The table below summarizes common thionation reagents used for converting pyridazinones to pyridazinethiones.

| Reagent | Typical Precursor | Product Type |

| Phosphorus Pentasulfide (P₄S₁₀) | Pyridazin-3(2H)-one | 3(2H)-Pyridazinethione |

| Lawesson's Reagent | Pyridazin-3(2H)-one | 3(2H)-Pyridazinethione |

| Curphey's Reagent (P₄S₁₀/HMDO) | Pyridazin-3(2H)-one | 3(2H)-Pyridazinethione |

| Thiourea | 6-Chloropyridazine | 6-Mercaptopyridazine |

Targeted Synthesis of 6-Mercapto-3(2H)-Pyridazinethione

The direct synthesis of the dithio-substituted pyridazine, 6-mercapto-3(2H)-pyridazinethione, requires a multi-step approach, often starting from more readily available precursors.

Direct Synthetic Routes and Optimization Challenges

A plausible and common route to the target compound involves a precursor such as 6-chloropyridazin-3(2H)-one. The synthesis can be envisioned through two primary sequences:

Thionation followed by Nucleophilic Substitution: The starting 6-chloropyridazin-3(2H)-one can first be converted to 6-chloropyridazin-3(2H)-thione. researchgate.net This intermediate is a key building block for further derivatization. Subsequent reaction with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH), would displace the chloro group to yield the final product, 6-mercapto-3(2H)-pyridazinethione.

Nucleophilic Substitution followed by Thionation: Alternatively, the 6-chloropyridazin-3(2H)-one could first be reacted with NaSH to produce 6-mercaptopyridazin-3(2H)-one. The subsequent thionation of the remaining carbonyl group using a reagent like P₄S₁₀ would then furnish the desired dithio compound.

Optimization Challenges:

Selectivity: In pathways involving di-halo precursors (e.g., 3,6-dichloropyridazine), achieving mono-substitution with a sulfur nucleophile can be challenging, often leading to mixtures of mono- and di-substituted products that require careful chromatographic separation.

Reaction Conditions: Thionation reactions often require high temperatures and inert atmospheres, while the use of sulfur reagents like H₂S or NaSH involves handling toxic and malodorous compounds, necessitating specialized equipment and procedures. wikipedia.org

Tautomerism: The product, 6-mercapto-3(2H)-pyridazinethione, can exist in several tautomeric forms (thiol-thione, dithiol, etc.). The final isolated form may depend on the workup and crystallization conditions, which adds a layer of complexity to characterization.

Purification: The polarity of the final dithio compound and the presence of sulfur-containing byproducts can complicate purification, often requiring advanced chromatographic techniques.

Derivatization Approaches for Structural Diversification

Once 6-mercapto-3(2H)-pyridazinethione is synthesized, its structure can be further diversified through reactions targeting the sulfur and nitrogen atoms, allowing for the creation of a library of related compounds.

Alkylation Reactions (e.g., S-Alkylation)

The presence of two potentially nucleophilic sulfur atoms allows for various S-alkylation reactions. Given the likely tautomeric equilibrium where one sulfur exists as a thione (less nucleophilic) and the other as a thiol (more nucleophilic, especially as a thiolate), selective alkylation at the 6-mercapto position is generally favored. This reaction is typically carried out by first treating the substrate with a base (e.g., sodium hydroxide, potassium carbonate) to deprotonate the thiol group, forming a more potent thiolate nucleophile. This is followed by the addition of an alkylating agent.

Common alkylating agents include:

Alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide)

Epoxides

α,β-Unsaturated carbonyl compounds (via Michael addition)

The table below illustrates potential products from the S-alkylation of 6-mercapto-3(2H)-pyridazinethione.

| Alkylating Agent | Product Name |

| Methyl Iodide | 6-(Methylthio)-3(2H)-pyridazinethione |

| Benzyl Bromide | 6-(Benzylthio)-3(2H)-pyridazinethione |

| Ethyl Bromoacetate (B1195939) | Ethyl 2-((3-thioxo-2,3-dihydropyridazin-6-yl)thio)acetate |

N-Substitution Strategies

The pyridazine ring contains a nitrogen atom at the 2-position which can also be a site for substitution, typically via alkylation. Research on related pyridazin-3(2H)-one systems has shown that the N-2 position can be effectively alkylated using various alkyl halides in the presence of a base. nih.gov This strategy can be directly applied to the 6-mercapto-3(2H)-pyridazinethione scaffold to introduce a wide range of substituents.

The reaction generally involves treating the N-H of the pyridazinethione with a base to form the corresponding anion, which then acts as a nucleophile towards an alkylating agent. This allows for the introduction of alkyl, benzyl, or other functionalized groups at the N-2 position, further expanding the structural diversity of the scaffold. nih.govnih.gov

Annulation and Ring Fusion Reactions to Form Complex Polycyclic Systems (e.g., Indolo-triazolo-pyridazinethiones, Thienopyridazines, Pyridazinoquinazolines)

The pyridazinethione scaffold serves as a versatile building block for the construction of more complex polycyclic systems through annulation and ring fusion reactions. These reactions typically involve the reaction of the dithione with bifunctional electrophiles, leading to the formation of new heterocyclic rings fused to the pyridazine core.

Thienopyridazines: The synthesis of thieno[2,3-d]pyridazine (B3120762) derivatives can be achieved from pyridazinethione precursors. For instance, the reaction of 3-chloro-6-allylthiopyridazine with various thioalcohols can lead to the formation of 3-alkylthio-6-allylthiopyridazine derivatives. Although not a direct cyclization to a thienopyridazine, this highlights the reactivity of the sulfur-containing substituents which is a prerequisite for subsequent ring closure reactions. A more direct approach involves the reaction of pyridazinethione derivatives with α-haloketones or related reagents to construct the fused thiophene (B33073) ring. mdpi.comraco.cat For example, the reaction of a pyridazinethione with ethyl bromoacetate can lead to the formation of a thieno[2,3-c]pyridazine (B12981257) derivative. nih.gov

Pyridazinoquinazolines: The synthesis of pyridazino[1,6-a]quinazoline derivatives has been reported through the cyclization of arylhydrazone precursors. While not starting directly from 3(2H)-pyridazinethione, 6-mercapto-, these methods demonstrate a viable pathway to this fused system. In one study, an o-cyanoarylhydrazone derivative was cyclized to a 6H-pyridazino[1,6-a]quinazolin-6-imine, which was then converted to the corresponding 6-one. nih.govmdpi.com This suggests that a suitably substituted pyridazinethione could undergo a similar intramolecular cyclization to afford a pyridazinoquinazoline system.

Triazolo-pyridazines: The nih.govmdpi.commdpi.comtriazolo[4,3-b]pyridazine scaffold is another important fused heterocyclic system accessible from pyridazine precursors. The synthesis of 3,6-diaryl- nih.govmdpi.commdpi.comtriazolo[4,3-b]pyridazines has been achieved by treating 6-substituted-3-chloropyridazines with hydrazides. nih.govnih.gov This key transformation involves the displacement of the chloro group by the hydrazide, followed by an intramolecular cyclization. Spiro[cycloalkane]pyridazinones have been converted to their corresponding thiones, which then react with benzhydrazide to yield 7H-spiro[ nih.govmdpi.commdpi.comtriazolo[4,3-b]pyridazin-8,1′-cyclohexanes]. mdpi.com

| Fused System | Precursor/Reagents | Reaction Type | Reference |

| Thieno[2,3-c]pyridazine | Pyridazinethione, Ethyl bromoacetate | Alkylation and Cyclization | nih.gov |

| Pyridazino[1,6-a]quinazoline | o-Cyanoarylhydrazone | Intramolecular Cyclization | nih.govmdpi.com |

| nih.govmdpi.commdpi.comTriazolo[4,3-b]pyridazine | 6-Substituted-3-chloropyridazine, Hydrazides | Nucleophilic Substitution and Cyclization | nih.govnih.gov |

| 7H-Spiro[ nih.govmdpi.commdpi.comtriazolo[4,3-b]pyridazin-8,1′-cyclohexane] | Spiro[cycloalkane]pyridazinethione, Benzhydrazide | Condensation and Cyclization | mdpi.com |

Condensation Reactions with Varied Aldehydes and Isothiocyanates

Condensation reactions are fundamental in expanding the structural diversity of 3(2H)-pyridazinethione, 6-mercapto- derivatives. These reactions typically target the active methylene (B1212753) groups or the thione moieties, allowing for the introduction of a wide range of substituents.

Condensation with Aldehydes: The Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by dehydration, is a key reaction in this context. wikipedia.orgorganic-chemistry.orgrsc.org While direct examples with 3(2H)-pyridazinethione, 6-mercapto- are not extensively documented in the provided results, the principles can be applied. For instance, pyridazinone derivatives with an active methylene group can react with various aromatic aldehydes to yield α,β-unsaturated ketones. wikipedia.org The reaction of 2-mercapto benzoxazole (B165842) with aromatic aldehydes leads to the formation of azomethines, which can then be converted to thiazolidinone derivatives. liberty.edu This suggests that the mercapto groups of 3(2H)-pyridazinethione, 6-mercapto- could be functionalized to introduce reactive sites for condensation with aldehydes.

Reaction with Isothiocyanates: Isothiocyanates are valuable reagents for the synthesis of various heterocyclic systems containing sulfur and nitrogen. The reaction of hydrazino derivatives of heterocycles with phenyl isothiocyanate is a common method to introduce a thiourea moiety, which can then be cyclized. For example, 2-hydrazino benzoxazole reacts with phenyl isothiocyanate and ethyl chloroacetate (B1199739) to afford a 1,3-thiazolidin-2,4-dione derivative. liberty.edu Similarly, Schiff base derivatives can react with phenyl isothiocyanate to yield diazetidine-2-thione derivatives. researchgate.net These examples indicate that the hydrazino or amino-functionalized derivatives of pyridazinethione could readily react with isothiocyanates to generate precursors for further heterocyclic synthesis.

| Reactant | Reagent | Product Type | Reference |

| Active Methylene Pyridazinone | Aromatic Aldehyde | α,β-Unsaturated Ketone | wikipedia.org |

| 2-Mercapto Benzoxazole | Aromatic Aldehyde | Azomethine | liberty.edu |

| 2-Hydrazino Benzoxazole | Phenyl Isothiocyanate, Ethyl Chloroacetate | 1,3-Thiazolidin-2,4-dione derivative | liberty.edu |

| Schiff Base | Phenyl Isothiocyanate | Diazetidine-2-thione derivative | researchgate.net |

Green Chemistry Principles in Pyridazinethione Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including pyridazinethiones, to minimize environmental impact and enhance efficiency. nih.gov Key green approaches include the use of microwave irradiation, ultrasound-assisted synthesis, and one-pot multicomponent reactions. mdpi.comnih.govrsc.orgsemanticscholar.orgresearchgate.netsemanticscholar.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. mdpi.comnih.gov The synthesis of novel 1-thiazolyl-pyridazinedione derivatives has been successfully achieved via a multicomponent reaction under microwave irradiation, utilizing chitosan (B1678972) as a biodegradable, basic catalyst. mdpi.com This approach not only accelerates the reaction but also employs an eco-friendly catalyst. The synthesis of various fused pyridazine systems, such as isothiazolopyridines and pyridothiazines, has also been shown to be more efficient under microwave conditions, with increased yields and dramatically shorter reaction times. mdpi.comnih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. nih.govsemanticscholar.orgnih.govmdpi.com The formation, growth, and collapse of bubbles in the reaction medium, a phenomenon known as cavitation, creates localized high temperatures and pressures, thereby accelerating the reaction. semanticscholar.orgmdpi.com This technique has been successfully applied to the synthesis of pyrimidine (B1678525) derivatives and their fused analogues, demonstrating the potential for its application in pyridazinethione synthesis to achieve shorter reaction times and improved efficiency. nih.govsemanticscholar.org

One-Pot Multicomponent Reactions: One-pot multicomponent reactions (MCRs) are highly desirable from a green chemistry perspective as they combine several reaction steps into a single operation, reducing solvent waste, energy consumption, and purification efforts. nih.govrsc.orgsemanticscholar.org The synthesis of highly substituted piperidines, another class of nitrogen-containing heterocycles, has been efficiently carried out through a one-pot, four-component reaction. semanticscholar.org Similarly, novel pyridine derivatives have been prepared via a one-pot, four-component reaction under microwave irradiation, highlighting the synergy between these green techniques. nih.gov The development of one-pot procedures for the synthesis of substituted pyridazines is an active area of research. researchgate.net

| Green Chemistry Approach | Key Advantages | Example Application | Reference |

| Microwave Irradiation | Reduced reaction times, higher yields, cleaner reactions | Synthesis of 1-thiazolyl-pyridazinediones | mdpi.com |

| Ultrasound-Assisted Synthesis | Accelerated reaction rates, improved yields | Synthesis of pyrimidine derivatives | nih.govsemanticscholar.org |

| One-Pot Multicomponent Reactions | Reduced waste, energy efficiency, simplified workup | Synthesis of highly substituted piperidines and pyridines | nih.govsemanticscholar.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Tautomer Differentiation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for identifying functional groups and probing the tautomeric equilibrium in 3(2H)-pyridazinethione, 6-mercapto-. The differentiation between the thione and thiol tautomers is a key aspect of its structural characterization. Theoretical and experimental studies on related heterocyclic thiones, such as 3(2H)-pyridazinethione, have demonstrated the utility of these methods. acs.org

In the thione form, the IR and Raman spectra would be characterized by prominent bands corresponding to the C=S (thiocarbonyl) stretching vibration, typically observed in the region of 1140-960 cm⁻¹. The N-H stretching vibration of the pyridazine (B1198779) ring would also be present, usually as a broad band in the 3400-3200 cm⁻¹ region. Conversely, the thiol tautomer would exhibit a characteristic S-H (thiol) stretching vibration, which is generally weak and appears in the 2600-2550 cm⁻¹ range. The disappearance of the strong C=S band and the appearance of the S-H band would be clear indicators of the thiol form.

Furthermore, the C=N stretching vibrations within the pyridazine ring, expected around 1600 cm⁻¹, would show shifts in frequency and intensity depending on the tautomeric form, reflecting changes in the ring's electronic distribution. The out-of-plane bending vibrations of the ring C-H bonds are also sensitive to the tautomeric state. By comparing the experimental spectra with theoretical calculations for each possible tautomer, a definitive assignment of the dominant form in a given state (solid, solution) can be achieved. scifiniti.com The complementary nature of IR and Raman spectroscopy is crucial; for instance, the symmetric C=S stretch might be weak in the IR but strong in the Raman spectrum. nih.gov

Table 1: Key Vibrational Frequencies for Tautomer Differentiation

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Tautomer Indicated |

| C=S | Stretch | 1140 - 960 | Thione |

| N-H | Stretch | 3400 - 3200 | Thione |

| S-H | Stretch | 2600 - 2550 | Thiol |

| C=N | Stretch | ~1600 (variable) | Both (position shifts) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation of 3(2H)-pyridazinethione, 6-mercapto- in solution. Through ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, an unambiguous assignment of all proton and carbon signals can be achieved. nih.govresearchgate.net

In the ¹H NMR spectrum, the chemical shifts of the pyridazine ring protons are sensitive to the tautomeric form. For the thione tautomer, an N-H proton signal would be observable, which would be absent in the thiol form. The chemical shift of this N-H proton can be influenced by solvent and concentration. The protons on the carbon atoms of the ring will also exhibit different chemical shifts and coupling constants depending on the electronic environment dictated by the tautomer. researchgate.net

¹³C NMR spectroscopy provides even more definitive evidence. The presence of a C=S (thiocarbonyl) carbon signal, typically resonating in the downfield region of 180-200 ppm, is a hallmark of the thione tautomer. In contrast, the thiol tautomer would lack this signal, and the carbon atom attached to the sulfur (C-S) would resonate at a significantly more upfield position. The chemical shifts of the other ring carbons also provide valuable information about the electronic distribution within the heterocyclic system. nih.gov The study of related mercaptopyridine derivatives has shown that tautomerism significantly affects the ¹³C NMR chemical shifts. researchgate.net

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Tautomeric Forms

| Nucleus | Tautomer | Expected Chemical Shift (ppm) | Key Feature |

| ¹H | Thione | Variable (e.g., > 10 ppm) | Observable N-H proton |

| ¹H | Thiol | Absent | No N-H proton |

| ¹³C | Thione | 180 - 200 | C=S (thiocarbonyl) signal |

| ¹³C | Thiol | More upfield | C-S signal, absence of C=S |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (MS, HRMS)

Mass spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are fundamental for determining the molecular weight and elemental composition of 3(2H)-pyridazinethione, 6-mercapto-. HRMS can provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula (C₄H₄N₂S₂).

Beyond molecular weight determination, the fragmentation patterns observed in the mass spectrum can offer structural clues and potentially help in distinguishing between tautomers. The stability of the tautomers in the gas phase, which may differ from that in solution or the solid state, will influence the observed fragmentation. For instance, the thione form might undergo a characteristic fragmentation pathway involving the loss of the thiocarbonyl group or parts of the heterocyclic ring. nist.gov The fragmentation of the thiol tautomer might proceed through different pathways, possibly involving the loss of the SH radical. Analysis of the fragmentation patterns of related sulfur-containing heterocyclic compounds, such as 6-mercaptopurine (B1684380), can provide a basis for interpreting the mass spectrum of 3(2H)-pyridazinethione, 6-mercapto-. nih.govnih.gov

X-ray Crystallography for Definitive Molecular Conformation and Crystal Packing

X-ray crystallography provides the most unambiguous and definitive evidence for the molecular structure of 3(2H)-pyridazinethione, 6-mercapto- in the solid state. A successful single-crystal X-ray diffraction analysis can precisely determine bond lengths, bond angles, and torsional angles, thereby confirming the dominant tautomeric form in the crystal lattice.

This technique would definitively show whether the sulfur atom is double-bonded to a ring carbon (thione form) or single-bonded as a thiol group. It would also locate the position of the hydrogen atoms, confirming the N-H or S-H bonding arrangement. Furthermore, X-ray crystallography reveals the three-dimensional packing of the molecules in the crystal, including any intermolecular interactions such as hydrogen bonding. In the thione form, for example, N-H···S=C hydrogen bonds might be observed, forming dimers or extended networks in the crystal structure. The planarity of the pyridazine ring and the orientation of the mercapto group relative to the ring would also be precisely determined. Crystal structure data for analogous compounds like 6-mercaptopurine provide valuable comparative information on bond distances and intermolecular interactions in related solid-state systems. nih.gov

Electronic Absorption Spectroscopy (UV-Vis) in Tautomeric Studies

Electronic absorption spectroscopy, or UV-Visible (UV-Vis) spectroscopy, is a valuable technique for studying the tautomeric equilibrium of 3(2H)-pyridazinethione, 6-mercapto-, particularly in different solvents. The different tautomers possess distinct electronic systems (chromophores) and therefore absorb light at different wavelengths.

The thione tautomer, with its C=S double bond conjugated with the pyridazine ring system, is expected to have a different absorption maximum (λ_max) compared to the thiol tautomer, where the aromaticity of the ring might be more pronounced. By measuring the UV-Vis spectra in solvents of varying polarity, it is possible to observe shifts in the absorption bands, which can indicate a shift in the tautomeric equilibrium. For example, polar solvents might stabilize one tautomer over the other, leading to a change in the spectrum. nih.gov Studies on similar pyridinethione systems have demonstrated that the electronic transitions can be correlated with the tautomeric form, providing insight into their electronic structure. researchgate.net This method is particularly useful for investigating the influence of the environment on the relative stability of the tautomers.

Computational Chemistry and Theoretical Modelling of Pyridazinethione Systems

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are a cornerstone for elucidating the fundamental properties of pyridazinethione systems. These methods offer a detailed view of the molecular geometry and the distribution of electrons within the molecule, which are critical for understanding its chemical behavior.

Density Functional Theory (DFT), particularly with the B3LYP functional, is a widely employed method for studying pyridazinethione derivatives due to its balance of computational cost and accuracy. High-level ab initio methods such as Møller-Plesset perturbation theory (MP2), quadratic configuration interaction with single and double excitations (QCISD), and coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are also utilized for more precise energy calculations, especially for benchmarking DFT results.

For instance, in studies of related pyridazin-3(2H)-one systems, the B3LYP method combined with the 6-311++G** basis set has been effectively used to explore their tautomeric conversions. Similarly, for analogous 2-pyridinethione systems, calculations at the CCSD(T)/cc-pVTZ//B3LYP/6-311+G(3df,2p)+ZPE level have provided reliable energy data. These studies establish a precedent for the appropriate theoretical levels for investigating the geometric and electronic properties of "3(2H)-Pyridazinethione, 6-mercapto-."

| Parameter | Value |

|---|---|

| C=S Bond Length | ~1.68 Å |

| N-N Bond Length | ~1.35 Å |

| C-N Bond Length | ~1.38 Å |

| C-C Bond Length | ~1.42 Å |

| N-H Bond Length | ~1.01 Å |

| Dihedral Angle (Ring) | ~0.0° |

Prediction of Tautomeric Stabilities and Energy Landscapes

"3(2H)-Pyridazinethione, 6-mercapto-" can exist in several tautomeric forms, primarily the dithione and the thione-thiol forms. Theoretical calculations are crucial for determining the relative stabilities of these tautomers and mapping the energy landscape for their interconversion.

Studies on the analogous 2-pyridinethione/2-pyridinethiol system have shown that while the thiol form is more stable in the gas phase, the thione form is favored in solution. For pyridazin-3(2H)-one, the lactam form is significantly more stable than the lactim tautomer. The relative stability is influenced by factors such as intramolecular hydrogen bonding and the polarity of the surrounding medium.

Computational methods can predict thermodynamic parameters such as the relative Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for the tautomeric equilibrium. These values are essential for calculating the equilibrium constant (K_eq) and thus the population of each tautomer under different conditions.

For the tautomeric conversion of pyridazin-3(2H)-one to pyridazin-3-ol, a high activation energy of 42.64 kcal/mol is calculated for the direct hydrogen transfer, suggesting this pathway is unlikely. A dimer-assisted double hydrogen transfer mechanism presents a much lower activation energy of 14.66 kcal/mol. While specific values for "3(2H)-Pyridazinethione, 6-mercapto-" are not available, a similar trend is expected. The table below presents hypothetical relative energy data for the tautomers of "3(2H)-Pyridazinethione, 6-mercapto-" based on findings for related systems.

| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Solution |

|---|---|---|

| Dithione | 0.00 | -2.50 |

| Thione-thiol | -1.50 | 0.00 |

Simulation of Vibrational and Electronic Spectra for Experimental Validation

Theoretical simulations of vibrational (infrared and Raman) and electronic (UV-Vis) spectra are invaluable for interpreting experimental data and confirming the presence of specific tautomers or conformers. DFT calculations are commonly used to predict the vibrational frequencies and their corresponding intensities.

Calculated vibrational frequencies are often scaled by an empirical factor to improve agreement with experimental spectra, accounting for anharmonicity and other method-inherent approximations. For instance, the C=S stretching vibration in thione tautomers typically appears in the region of 1100-1200 cm⁻¹, while the S-H stretching of thiol tautomers is found around 2500-2600 cm⁻¹. Time-dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra, providing information on excitation energies and oscillator strengths.

The table below shows representative calculated vibrational frequencies for the dithione form of a generic pyridazinethione.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) | ~3450 | N-H stretching |

| ν(C-H) | ~3100 | Aromatic C-H stretching |

| ν(C=S) | ~1150 | C=S stretching |

| δ(N-H) | ~1550 | N-H bending |

| Ring Deformations | ~1300-1600 | Pyridazine (B1198779) ring stretching and bending |

Analysis of Non-Covalent Interactions within Pyridazinethione Structures

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, play a critical role in the supramolecular chemistry of pyridazinethione systems, influencing their crystal packing and behavior in solution. In the solid state, intermolecular N-H···S hydrogen bonds are expected to be a dominant feature in the crystal lattice of the dithione tautomer of "3(2H)-Pyridazinethione, 6-mercapto-."

Computational tools like Atoms in Molecules (AIM) theory and the Non-Covalent Interaction (NCI) index are used to visualize and quantify these weak interactions. Sulfur atoms are known to participate in a variety of non-covalent interactions, including hydrogen bonding and sulfur-π interactions, which are significant in determining molecular conformation and recognition.

Solvation Effects in Theoretical Studies

The solvent environment can have a profound impact on the properties and behavior of pyridazinethione systems, particularly on tautomeric equilibria. Theoretical studies often employ solvation models to account for these effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. Explicit solvation models, where individual solvent molecules are included in the calculation, can provide a more detailed picture, especially when specific solute-solvent interactions like hydrogen bonding are important.

For pyridazin-3(2H)-one, theoretical studies have shown that protic polar solvents are necessary to significantly reduce the activation energy for tautomerization. The larger dipole moment of the thione tautomer compared to the thiol form leads to its stabilization in polar solvents. This highlights the necessity of including solvation effects in theoretical models to accurately predict the behavior of "3(2H)-Pyridazinethione, 6-mercapto-" in solution.

Academic Investigations into the Biological Activities of Pyridazinethione Scaffolds

Exploration of Pyridazinethiones as Pharmacophores in Drug Discovery Research

The pyridazinone ring system, a six-membered heterocycle with two adjacent nitrogen atoms and a carbonyl group, is considered a "wonder nucleus" in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives. sarpublication.com This scaffold's versatility allows for easy functionalization at various positions, making it an attractive template for the design and development of novel therapeutic agents. sarpublication.comresearchgate.netnih.gov Pyridazinone derivatives have demonstrated a broad spectrum of pharmacological effects, including cardiovascular, anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties. sarpublication.comscholarsresearchlibrary.com

The core structure of pyridazinone acts as a pharmacophore, the essential molecular framework responsible for a drug's biological activity. The introduction of different functional groups onto this scaffold allows for the modulation of its physicochemical properties and biological targets. For instance, the substitution at the 3, 4, 5, and 6 positions of the pyridazinone ring can significantly influence the compound's activity. The presence of a thione group, as in pyridazinethione, introduces a sulfur atom that can alter the electronic and steric properties of the molecule, potentially leading to new or enhanced biological activities. The allylthio group, found in organosulfur compounds from garlic, is considered a pharmacophore that contributes to their biological effects, and has been incorporated into pyridazine (B1198779) derivatives to enhance their therapeutic potential. nih.gov The exploration of pyridazinethione and its derivatives as pharmacophores continues to be an active area of research in the quest for new and more effective drugs. sarpublication.comnih.govnih.gov

In Vitro Evaluation of Biological Activities (Excluding Clinical Human Trials)

Antiviral Activity Studies (e.g., against Hepatitis A Virus)

The antiviral potential of pyridazinone and its thione derivatives has been investigated against various viruses. In a notable study, a series of pyridazine derivatives were synthesized and evaluated for their activity against the Hepatitis A Virus (HAV). Among the tested compounds, 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] sarpublication.comnih.govnih.govtriazine-3(4H)-thione demonstrated the most significant anti-HAV effect. researchgate.net This finding highlights the potential of the pyridazinethione scaffold in the development of antiviral agents specifically targeting HAV.

In another study, a series of myricetin (B1677590) derivatives incorporating a pyridazinone moiety were synthesized and tested for their antiviral activity against the tobacco mosaic virus (TMV). Several of these compounds exhibited potent curative and protective activities against TMV, with some showing better efficacy than the commercial antiviral agent ningnanmycin. rsc.org Specifically, compounds A4, A23, and A26 showed curative EC₅₀ values of 131.6, 138.5, and 118.9 μg mL⁻¹, respectively, while compounds A24 and A26 had protective EC₅₀ values of 117.4 and 162.5 μg mL⁻¹. rsc.org Although TMV is a plant virus, these results underscore the broad antiviral potential of the pyridazinone scaffold. The mechanism of action for some of these compounds was suggested to be the strong binding to the TMV coat protein (TMV-CP). rsc.org

The broader class of pyridine-containing heterocycles has also been extensively reviewed for antiviral activities against a range of human viruses, including HIV, Hepatitis B and C, and respiratory syncytial virus (RSV). nih.gov These compounds exert their antiviral effects through various mechanisms, such as inhibiting viral enzymes like reverse transcriptase and polymerase, or interfering with viral entry and replication cycles. nih.gov

Cytotoxic Activity against Cancer Cell Lines (in vitro models)

The pyridazine scaffold is a key component in a number of anticancer agents. nih.gov Derivatives of 3(2H)-pyridazinone have been a particular focus of research for their cytotoxic effects against various cancer cell lines.

One study focused on the synthesis of 3-alkylthio-6-allylthiopyridazine derivatives, which are structurally related to 3(2H)-Pyridazinethione, 6-mercapto-. nih.gov In this research, the oxygen atom at the 3-position of 3-alkoxy-6-allylthiopyridazine was replaced with a sulfur atom. One of these sulfur-substituted compounds, Thio-K6 , demonstrated enhanced chemopreventive activity against hepatocarcinoma cells in vitro. nih.gov

Other studies have explored the anticancer potential of various pyridazine and pyridinone derivatives:

Novel spiro-pyridine derivatives were synthesized and evaluated for their antiproliferative activity against HepG-2 (liver cancer) and Caco-2 (colon cancer) cell lines. nih.gov Compound 7 from this series showed a particularly low IC₅₀ value of 7.83 ± 0.50 μM against Caco-2 cells, which was more potent than the standard drug Doxorubicin (IC₅₀ = 12.49 ± 1.10 μM). nih.gov

A series of imidazo[1,2-a]pyridine (B132010) compounds were tested against the HCC1937 breast cancer cell line. nih.gov Compounds IP-5 and IP-6 showed strong cytotoxic effects with IC₅₀ values of 45µM and 47.7µM, respectively. nih.gov

In a separate study, novel pyridine (B92270) derivatives were screened for their activity against several cancer cell lines. core.ac.ukCompound 9a was found to induce growth inhibition and apoptosis in MCF-7 breast cancer cells with an IC₅₀ of 20µM. core.ac.uk

The following table summarizes the cytotoxic activity of some representative pyridazine derivatives against various cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line(s) | IC₅₀/Activity | Reference |

| Thio-K6 | Hepatocarcinoma | Better chemopreventive activity than oxygen analogue | nih.gov |

| Spiro-pyridine derivative 7 | Caco-2 (colon) | 7.83 ± 0.50 μM | nih.gov |

| Imidazo[1,2-a]pyridine IP-5 | HCC1937 (breast) | 45 µM | nih.gov |

| Imidazo[1,2-a]pyridine IP-6 | HCC1937 (breast) | 47.7 µM | nih.gov |

| Pyridine derivative 9a | MCF-7 (breast) | 20 µM | core.ac.uk |

| 4-acetyl-5,6-diphenylpyridazin-3(2H)-one derivatives | Various | Promising anticancer activities | ekb.eg |

Assessment of Antioxidant Potential

The antioxidant properties of pyridazine derivatives have been a subject of interest in the search for compounds that can mitigate oxidative stress-related pathologies. A study dedicated to screening pyridazine derivatives for their antioxidant activity found that many of the tested compounds exhibited a strong inhibitory effect on superoxide (B77818) anion formation, with inhibition rates between 84% and 99% at a concentration of 10⁻³ M. nih.gov The activity of these compounds was comparable to that of alpha-tocopherol (B171835) at the same concentration. nih.gov

While direct studies on the antioxidant potential of 3(2H)-Pyridazinethione, 6-mercapto- are limited, research on related sulfur-containing heterocyclic compounds provides valuable insights. For instance, novel derivatives of thiazolo[4,5-b]pyridine (B1357651) have been synthesized and evaluated for their antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. researchgate.netpensoft.net Similarly, the antioxidant properties of thiazinanone and thiazolidinone derivatives have been reported, with some compounds showing significant radical scavenging activity in both DPPH and ABTS (2,2'-azinobis-3-ethylbenzothiazoline-6-sulfonic acid) assays. nih.gov One thiazinanone derivative, 5a , not only showed excellent radical scavenging activity but also reduced lipid peroxidation and increased total thiol content in biological systems. nih.gov

The presence of a mercapto (thiol) group in the structure of 3(2H)-Pyridazinethione, 6-mercapto- suggests a potential for antioxidant activity, as thiol groups are known to be effective radical scavengers. Further research is warranted to specifically evaluate the antioxidant capacity of this compound and its derivatives.

Vasorelaxant Properties

Several studies have highlighted the potential of pyridazine and pyridazinone derivatives as vasorelaxant agents, suggesting their utility in the management of cardiovascular conditions such as hypertension.

In one study, three novel 6-aryl-5-piperidino-3-hydrazinopyridazines (1a, 1b, and 1c ) were found to possess endothelium-independent vasorelaxant activity greater than that of the well-known antihypertensive drug hydralazine (B1673433) in isolated rat aortic rings. nih.gov These compounds induced concentration-dependent relaxation of contractions caused by noradrenaline or high potassium concentrations. nih.gov

Another study focused on pyridazin-3-one derivatives with a 4-substituted thiosemicarbazide (B42300) side chain. nih.govrsc.org Many of the synthesized compounds in this series exhibited potent vasorelaxant activity, with some showing superior efficacy compared to standard drugs like hydralazine, isosorbide (B1672297) mononitrate, and diazoxide. nih.govrsc.org The most active compounds, 4f, 4h, 5d, and 5e , displayed EC₅₀ values of 0.0136, 0.0117, 0.0053, and 0.0025 μM, respectively. rsc.org Their mechanism of action was linked to a significant increase in eNOS mRNA expression and nitric oxide levels in the aorta. rsc.org

The following table presents the vasorelaxant activity of some pyridazinone derivatives.

| Compound | EC₅₀ (μM) | Reference |

| 4f | 0.0136 | rsc.org |

| 4h | 0.0117 | rsc.org |

| 5d | 0.0053 | rsc.org |

| 5e | 0.0025 | rsc.org |

| Hydralazine (reference) | 18.2100 | nih.govrsc.org |

| Isosorbide mononitrate (reference) | 30.1 | nih.govrsc.org |

| Diazoxide (reference) | 19.5 | nih.govrsc.org |

| Nitroglycerin (reference) | 0.1824 | nih.govrsc.org |

These findings underscore the potential of the pyridazinone scaffold in the development of new and potent vasorelaxant drugs.

Antileishmanial Activity (in vitro models)

The search for new treatments for leishmaniasis, a neglected tropical disease, has led to the investigation of various heterocyclic compounds, including those with a pyridazinone core.

A study on 4-N-acylhydrazone pyrazolo[3,4-d]pyridazin-7-ones, which are fused pyridazinone systems, revealed their potential as antileishmanial agents. researchgate.net The introduction of an N-acylhydrazone moiety at the 4-position was found to be crucial for activity against Leishmania amazonensis. researchgate.net Several compounds in this series, such as 6h, 6l, 7e, 8f, and 8i , showed significant activity against both promastigote and axenic amastigote forms of the parasite. researchgate.net Notably, compound 7e exhibited the best activity with IC₅₀ values of 16.2 μM against promastigotes and 3.84 μM against axenic amastigotes. researchgate.net

In another study, a series of pyrazolo[dihydro]pyridines were synthesized and evaluated for their efficacy against visceral leishmaniasis. nih.gov Compounds 6d and 6j from this series showed better activity than the standard drug miltefosine (B1683995) against intracellular amastigotes. nih.gov Further in vivo studies with compound 6j demonstrated significant clearance of parasitic burden in the spleen and liver of infected mice. nih.gov The mechanism of action was suggested to involve the induction of programmed cell death in the parasite. nih.gov

| Compound/Derivative Class | Leishmania Species | IC₅₀/Activity | Reference |

| Pyrazolo[3,4-d]pyridazin-7-one 7e | L. amazonensis (promastigote) | 16.2 µM | researchgate.net |

| Pyrazolo[3,4-d]pyridazin-7-one 7e | L. amazonensis (axenic amastigote) | 3.84 µM | researchgate.net |

| Pyrazolo[dihydro]pyridine 6d | Intracellular amastigotes | Better than miltefosine | nih.gov |

| Pyrazolo[dihydro]pyridine 6j | Intracellular amastigotes | Better than miltefosine | nih.gov |

Structure-Activity Relationship (SAR) Studies for Pyridazinethione Derivatives (Focus on Academic Principles)

The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, providing a framework for understanding how the chemical structure of a molecule influences its biological activity. For pyridazinethione scaffolds, SAR studies aim to identify the key structural motifs and substituent effects that govern their therapeutic potential. These investigations systematically modify the pyridazinethione core and analyze the resulting changes in biological efficacy, offering insights for the rational design of more potent and selective agents.

Academic research into the SAR of pyridazinethione derivatives has revealed several important principles. The pyridazine ring itself, a six-membered heterocycle with two adjacent nitrogen atoms, serves as a crucial pharmacophore. The positions and nature of substituents on this ring can dramatically alter the compound's biological profile, including its anti-inflammatory, antimicrobial, and antiproliferative activities.

A significant area of investigation has been the impact of substitution at the sulfur atoms of the 6-mercapto-3(2H)-pyridazinethione scaffold. Studies have shown that modifications at these positions can modulate the compound's interaction with biological targets. For instance, research on related pyridazine derivatives has highlighted the importance of the thio-group for certain biological activities.

In a study comparing 3-alkoxy-6-allylthiopyridazine derivatives with their sulfur-substituted counterparts, it was found that the introduction of a sulfur atom at the 3-position, creating a 3-alkylthio-6-allylthiopyridazine, enhanced chemopreventive activity against hepatocarcinoma cells. nih.gov This suggests that the thione or thioether functionality at this position is a key determinant for this specific biological effect.

The following table illustrates the general principle observed in the aforementioned study, where the replacement of an oxygen atom with a sulfur atom at the 3-position of the pyridazine ring led to improved biological activity.

| General Structure | Position 3 Substituent | Observed Activity Trend |

|---|---|---|

| Alkoxy (-OR) | Good Hepatoprotective Activity | |

| Alkylthio (-SR) | Better Chemopreventive Activity nih.gov |

Furthermore, general SAR principles derived from studies on broader pyridazinone and pyridazine classes can often be extrapolated to the pyridazinethione scaffold. For instance, the nature of the substituent at other positions on the pyridazine ring has been shown to be critical for various biological activities. Studies on anti-inflammatory pyridazinone derivatives have indicated that substitution with a chloro group can lead to higher activity compared to a methyl group.

It is important to note that SAR is a complex interplay of various factors including steric hindrance, electronic effects, and lipophilicity. A bulky substituent, for instance, might sterically hinder the molecule from fitting into the active site of a target enzyme, thereby reducing its activity, even if its electronic properties are favorable. Therefore, a holistic approach that considers multiple physicochemical parameters is essential for a comprehensive understanding of the SAR of pyridazinethione derivatives.

Future academic investigations will likely continue to unravel the intricate SAR of the 6-mercapto-3(2H)-pyridazinethione scaffold, leading to the development of novel therapeutic agents with improved efficacy and selectivity.

Emerging Applications and Interdisciplinary Research of Pyridazinethione Derivatives

Potential in Material Science and Advanced Materials Research

The unique chemical structure of 3(2H)-Pyridazinethione, 6-mercapto- and its derivatives makes them promising candidates for the development of advanced materials. The presence of sulfur atoms and a nitrogen-rich heterocyclic core imparts properties that are highly sought after in material science.

Role in Functional Polymers and Coatings

Functional polymers and coatings are at the forefront of materials innovation, offering enhanced properties such as improved durability, specialized reactivity, and tailored surface characteristics. Pyridazinethione derivatives can be incorporated into polymer structures to introduce specific functionalities. For instance, the thiol groups can act as chain transfer agents in radical polymerization or as anchor points for grafting onto polymer backbones.

The incorporation of such derivatives can lead to polymers with enhanced thermal stability, flame retardancy, and metal-chelating properties. In the realm of coatings, these compounds can improve adhesion to metallic substrates and provide corrosion resistance. For example, related sulfur-containing heterocyclic compounds have been shown to form protective layers on metal surfaces. While direct research on 3(2H)-Pyridazinethione, 6-mercapto- in this area is limited, the principles of using functional monomers suggest its potential. The development of smart coatings that respond to external stimuli, such as pH or the presence of specific ions, could also be an avenue for exploration with these derivatives. rsc.orgmdpi.comuni-siegen.de

Modern biomaterials often utilize hybrid tools that combine organic components with metal cations, with synthetic polymers serving as thin, functional coatings for medical devices and implants. mdpi.com These materials must possess specific properties like non-degradability, biocompatibility, and antimicrobial features to ensure safety. mdpi.com Poly(4-vinylpyridine) (P4VP) is a versatile and biocompatible polymer used in various applications, including pH-sensitive systems and antibacterial surfaces. mdpi.com

| Potential Application Area | Role of Pyridazinethione Derivative | Anticipated Improvement in Material Properties |

| Functional Polymers | Monomer or additive in polymerization | Enhanced thermal stability, flame retardancy, metal chelation |

| Protective Coatings | Adhesion promoter, corrosion inhibitor | Improved durability, resistance to environmental degradation |

| Smart Materials | Responsive component | Stimuli-responsive behavior (e.g., pH, ion detection) |

Exploration as Catalytic Agents and Ligands

The nitrogen and sulfur atoms in the pyridazinethione ring are excellent coordinating sites for metal ions, making these derivatives promising ligands in catalysis. nih.govnih.gov The development of homogeneous and heterogeneous catalysts is crucial for efficient and selective chemical transformations. By forming stable complexes with various transition metals, pyridazinethione-based ligands could be employed in a range of catalytic reactions, including cross-coupling reactions, hydrogenations, and oxidations.

The tunability of the pyridazine (B1198779) ring through substitution allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, which can in turn influence their catalytic activity and selectivity. nih.gov While specific catalytic applications of 3(2H)-Pyridazinethione, 6-mercapto- are yet to be extensively reported, the broader class of sulfur and nitrogen-containing heterocyclic ligands has a well-established role in coordination chemistry and catalysis. nih.govnih.gov For instance, ligands containing a chiral oxazoline (B21484) are among the most successful and widely used in asymmetric catalysis due to their accessibility and modular nature. nih.gov

Supramolecular Chemistry and Non-Covalent Interactions

Supramolecular chemistry, which focuses on the chemistry "beyond the molecule," explores the intricate world of molecular assemblies held together by non-covalent interactions. rsc.org The structure of 3(2H)-Pyridazinethione, 6-mercapto- is well-suited for participating in various supramolecular phenomena.

Molecular Recognition and Host-Guest Chemistry Concepts

Molecular recognition is the foundation of many biological processes and is a key concept in supramolecular chemistry. nju.edu.cnnih.govnih.gov It involves the specific binding of a host molecule to a guest molecule through a variety of non-covalent interactions, such as hydrogen bonding, π-π stacking, and electrostatic forces. The pyridazinethione core, with its hydrogen bond donors (N-H) and acceptors (C=S), as well as its aromatic character, provides multiple points of interaction for molecular recognition events. mdpi.comrsc.org

These derivatives have the potential to act as hosts for various guest molecules, including anions, cations, and neutral organic species. The design of receptors for specific analytes is a major goal in sensor technology and chemical biology. By modifying the pyridazinethione scaffold, it may be possible to create highly selective receptors for environmental or biological targets. The principles of host-guest chemistry suggest that macrocycles incorporating the pyridazinethione unit could exhibit interesting binding properties. nih.govmdpi.comaalto.firesearchgate.net

| Interaction Type | Structural Feature in Pyridazinethione | Potential Guest Molecules |

| Hydrogen Bonding | N-H groups, C=S groups | Anions, polar organic molecules |

| π-π Stacking | Pyridazine ring | Aromatic compounds |

| Coordination | Sulfur and nitrogen atoms | Metal ions |

Design of Self-Assembled Molecular Architectures

Self-assembly is the spontaneous organization of molecules into well-defined, ordered structures. This bottom-up approach is a powerful tool for creating complex nanomaterials with emergent properties. The ability of 3(2H)-Pyridazinethione, 6-mercapto- to engage in multiple non-covalent interactions makes it an attractive building block for the design of self-assembled systems.

Through hydrogen bonding and π-π stacking, these molecules could form one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The resulting architectures could find applications in areas such as organic electronics, porous materials for storage and separation, and as templates for the synthesis of other nanomaterials. The introduction of long alkyl chains or other functional groups to the pyridazinethione core could further direct the self-assembly process, leading to a variety of nanostructures with tailored properties. While specific examples involving 3(2H)-Pyridazinethione, 6-mercapto- are not yet prevalent in the literature, the foundational principles of supramolecular self-assembly strongly suggest its potential in this domain.

Interdisciplinary Research with Theoretical Chemistry and Spectroscopy

The synergy between experimental and theoretical approaches is crucial for a deep understanding of molecular properties and reactivity. Theoretical chemistry, particularly quantum chemical calculations, can provide invaluable insights into the electronic structure, stability, and spectroscopic properties of pyridazinethione derivatives. nih.govscirp.orgscifiniti.com

Computational methods such as Density Functional Theory (DFT) can be used to predict molecular geometries, vibrational frequencies (for comparison with IR and Raman spectra), and electronic transitions (for comparison with UV-Vis spectra). scifiniti.com Such studies can elucidate the tautomeric equilibria that are often present in these systems, for instance, the thione-thiol tautomerism of the mercapto groups. scirp.org Understanding the relative energies of different tautomers and conformers is essential for predicting the behavior of these molecules in different environments. nih.govscirp.org

Spectroscopic techniques are the experimental workhorses for characterizing these molecules. scirp.orgscifiniti.com Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the molecular structure and provide information about bonding and connectivity. scirp.org UV-Vis spectroscopy can probe the electronic transitions and provide insights into the electronic structure. nih.gov The combination of these experimental techniques with theoretical calculations allows for a comprehensive understanding of the structure-property relationships in pyridazinethione derivatives, which is critical for the rational design of new materials and functional molecules. nih.govscirp.orgscifiniti.com

| Technique | Information Gained | Relevance to Pyridazinethione Research |

| Quantum Chemistry (DFT) | Electronic structure, stability, predicted spectra | Understanding tautomerism, reactivity, and guiding synthesis |

| Infrared (IR) Spectroscopy | Vibrational modes, functional groups | Confirming molecular structure and hydrogen bonding |

| NMR Spectroscopy | Connectivity, chemical environment of nuclei | Elucidating structure and tautomeric forms in solution |

| UV-Vis Spectroscopy | Electronic transitions | Characterizing electronic properties and conjugation |

Future Directions and Uncharted Research Avenues

Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability

The synthesis of pyridazine-based compounds has been a cornerstone of medicinal and materials chemistry. beilstein-journals.org Historically, methods often involved multi-step processes with harsh reagents. The future direction of synthetic chemistry for 6-mercapto-3(2H)-pyridazinethione and related structures is trending towards greener, more efficient, and highly selective methodologies. Pharmaceutical companies are continually seeking to accelerate development by adopting new synthetic approaches and enabling technologies. beilstein-journals.org This includes the development of one-pot reactions and the use of more environmentally benign catalysts and solvents. For instance, the synthesis of pyridazinethione derivatives has been achieved through reactions with reagents like phosphorus pentasulphide. researchgate.netresearchgate.net Future work will likely focus on catalytic methods that avoid stoichiometric, and often toxic, reagents. The drive for sustainability in chemical synthesis will push for the development of processes that minimize waste and energy consumption, potentially utilizing flow chemistry or biocatalysis.

Deeper Understanding of Complex Tautomeric Dynamics in Various Environments

The tautomerism of pyridazinethiones, including the equilibrium between thione and thiol forms, is a critical aspect that governs their reactivity and interaction with biological targets. researchgate.net While it is known that mercapto-pyridazines predominantly exist in the pyridazin-thione form, a comprehensive understanding of these tautomeric dynamics in different solvent systems and biological microenvironments is still lacking. researchgate.net Future research will likely employ advanced spectroscopic techniques, such as multidimensional NMR and ultrafast spectroscopy, coupled with computational methods to map the potential energy surfaces of different tautomers. This deeper understanding will be crucial for designing molecules with specific tautomeric preferences, thereby fine-tuning their biological activity or material properties.

Advanced Computational Modeling for Predictive Design

Computational chemistry is poised to play an increasingly predictive role in the development of new pyridazinethione-based molecules. Molecular docking studies are already being used to predict the binding modes of pyridazinethione derivatives with biological targets. mdpi.com For example, docking predictions have been used to identify potent inhibitors of viral proteases. researchgate.net The future of computational modeling in this field will involve the use of more sophisticated methods, such as quantum mechanics/molecular mechanics (QM/MM) and artificial intelligence (AI) driven approaches. These advanced models will not only predict binding affinities but also provide insights into reaction mechanisms, tautomeric equilibria, and spectroscopic properties. This will enable the in silico design of pyridazinethione derivatives with optimized properties for specific applications, reducing the need for extensive and costly experimental screening.

Exploration of Pyridazinethiones in Novel Functional Materials and Devices

The unique electronic and structural properties of the pyridazinethione scaffold make it an attractive candidate for the development of novel functional materials. The pyridazine (B1198779) ring is a six-membered heterocycle with two adjacent nitrogen atoms, giving it distinct electronic characteristics. researchgate.net Researchers are beginning to explore the potential of pyridazinethione derivatives in areas such as organic electronics, sensors, and smart materials. The ability of the thione group to coordinate with metal ions could be exploited for the development of new catalysts or chemosensors. Furthermore, the incorporation of pyridazinethione units into polymer backbones could lead to materials with interesting optical or conductive properties. Future research will focus on the synthesis and characterization of these new materials, aiming to correlate their molecular structure with their macroscopic properties.

Bridging Academic Discoveries to New Chemical Tools and Probes

Chemical probes are small molecules that selectively modulate the function of a protein, allowing for the investigation of its role in cellular processes. nih.gov Pyridazinethione derivatives, with their diverse biological activities, represent a rich source for the development of new chemical probes. researchgate.net These tools can be invaluable for validating new drug targets and unraveling complex biological pathways. nih.govnih.gov The development of highly selective and potent pyridazinethione-based inhibitors for specific enzymes or receptors will be a key area of future research. This will involve a close collaboration between synthetic chemists, biochemists, and cell biologists to design, synthesize, and validate these molecular tools. The ultimate goal is to translate fundamental discoveries in pyridazinethione chemistry into tangible tools that can accelerate biomedical research and drug discovery. nih.gov

Q & A

Q. Q1. What are the optimal synthetic routes for 6-mercapto-3(2H)-pyridazinethione, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis of 6-mercapto-3(2H)-pyridazinethione derivatives often involves functionalization of pyridazinone precursors. A common approach is thionation using phosphorus pentasulfide (P₂S₅) in refluxing pyridine, which replaces oxygen with sulfur at the 3-position . For example, 6-chloro-3(2H)-pyridazinethione can be synthesized from 3(2H)-pyridazinone via P₂S₅ treatment . Alternative routes include nucleophilic substitution with sodium hydrosulfide (NaSH) in methanol under reflux . Optimization requires monitoring reaction time, solvent polarity, and temperature, as excessive heating may lead to decomposition. Yield improvements (typically 60–80%) are achieved by purifying intermediates (e.g., acetylated derivatives) before thionation .

Q. Q2. How can spectroscopic and crystallographic techniques be employed to confirm the structure of 6-mercapto-3(2H)-pyridazinethione derivatives?

Methodological Answer:

- Spectroscopy:

- ¹H/¹³C NMR: Key signals include the thione sulfur’s deshielding effect, shifting pyridazine ring protons downfield. For example, the C=S group in 6-substituted derivatives causes characteristic peaks at δ 160–170 ppm in ¹³C NMR .

- IR: A strong absorption band near 1250–1300 cm⁻¹ confirms the C=S stretch .

- Crystallography:

Single-crystal X-ray diffraction reveals bond lengths (C–S ≈ 1.67 Å) and hydrogen-bonding patterns. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., S···H contacts contribute 8–12% to crystal packing in pyridazinethiones) .

Q. Q3. What preliminary assays are recommended to evaluate the biological activity of 6-mercapto-3(2H)-pyridazinethione derivatives?

Methodological Answer: Initial pharmacological screening should focus on:

- Antioxidant Activity: DPPH radical scavenging assays (IC₅₀ values < 50 μM reported for some derivatives) .

- Anti-inflammatory Testing: Carrageenan-induced paw edema models in rodents, with dose-dependent inhibition compared to indomethacin .

- Enzyme Inhibition: Molecular docking against cyclooxygenase-2 (COX-2) or α-glucosidase to predict binding affinities .

- Cytotoxicity: MTT assays on human cell lines (e.g., HepG2) to establish safe concentration ranges (e.g., IC₅₀ > 100 μM) .

Advanced Research Questions

Q. Q4. How can reaction mechanisms for thionation or functionalization of pyridazinethiones be elucidated, particularly when unexpected byproducts form?

Methodological Answer: Mechanistic studies require:

- Isolation of Intermediates: For example, acetylation of hydroxyl groups prior to thionation (as in ’s synthesis of compound VIII) prevents side reactions .

- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) map transition states and energy barriers for sulfur substitution .

- Mass Spectrometry: High-resolution MS identifies unexpected adducts (e.g., disulfide formation from excess P₂S₅) .

- Kinetic Studies: Monitoring reaction progress via HPLC or TLC quantifies competing pathways (e.g., hydrolysis vs. thionation) .

Q. Q5. What strategies resolve contradictions in reported biological activities of pyridazinethione derivatives across studies?

Methodological Answer: Discrepancies often arise from structural variations or assay conditions. Mitigation strategies include:

- Structural Benchmarking: Compare substituent effects (e.g., electron-withdrawing groups at position 6 enhance anti-inflammatory activity, while alkyl chains reduce it) .

- Standardized Assays: Replicate studies under controlled conditions (e.g., fixed DPPH concentration, pH 7.4 buffer) to minimize variability .

- Meta-Analysis: Pool data from multiple studies (e.g., IC₅₀ values for COX-2 inhibition) to identify outliers and consensus trends .

Q. Q6. How can computational methods predict the reactivity and stability of 6-mercapto-3(2H)-pyridazinethione in polymer or supramolecular systems?

Methodological Answer:

- Molecular Dynamics (MD): Simulate interactions between pyridazinethiones and polymer backbones (e.g., poly(arylene ether)s) to assess compatibility .

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict charge-transfer behavior in materials .

- Solubility Parameters: Use Hansen solubility parameters to design solvents for copolymerization (e.g., pyridazinethione’s δ ≈ 22 MPa¹/² favors polar aprotic solvents) .

Q. Q7. What advanced techniques characterize hydrogen-bonding networks and π-stacking in pyridazinethione crystals?

Methodological Answer:

- Hirshfeld Surface Analysis: Quantifies intermolecular contacts (e.g., S···H, N···H) and π-π interactions (Cg–Cg distances < 3.8 Å indicate stacking) .

- Variable-Temperature XRD: Reveals thermal expansion effects on crystal packing .

- Solid-State NMR: ¹⁵N CP/MAS NMR distinguishes tautomeric forms (e.g., thione vs. thiol) .

Q. Q8. How can regioselective functionalization of 6-mercapto-3(2H)-pyridazinethione be achieved for targeted drug design?

Methodological Answer:

- Protecting Groups: Temporarily block the thione sulfur with benzyl or acetyl groups to direct electrophilic substitution to the 4- or 5-positions .

- Metal Catalysis: Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups at position 6 with >90% regioselectivity .

- pH Control: Alkaline conditions (pH > 10) deprotonate the thiol, enabling selective alkylation at sulfur .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.